molecular formula C7H10N2O3 B1313523 Ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 33458-27-4

Ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No. B1313523
CAS RN: 33458-27-4
M. Wt: 170.17 g/mol
InChI Key: DYEUWQNJWMPQAL-UHFFFAOYSA-N
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Description

Ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate belongs to a group of esters of 2-oxo- and 1,2,3,4-tetrahydropyrimidine-5-carboxylic acids . These compounds exhibit a wide spectrum of biological activities . They have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity .


Synthesis Analysis

A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The reaction mixture was cooled to room temperature, and the obtained solid was filtered, washed with cold water, and dried under vacuum to afford pure intermediate ethyl 4- (4-substituted phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate .


Molecular Structure Analysis

The dihydropyrimidine ring adopts a screw-boat conformation . The crystal packing is stabilized by strong N—H…O and weak C—H…O intermolecular hydrogen bonds .


Chemical Reactions Analysis

The synthesis of ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves a stirred solution of substituted aldehyde, ethyl acetoacetate, and urea in ethanol. This mixture is treated with concentrated hydrochloric acid and heated to reflux .


Physical And Chemical Properties Analysis

Ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a white to almost white powder . It has a melting point of 208°C . Its molecular formula is C14H16N2O3 and its molecular weight is 260.293 g/mol .

Scientific Research Applications

Microwave-Mediated Synthesis

A study by Harikrishnan et al. (2013) demonstrated the use of ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate in a microwave-mediated, catalyst- and solvent-free regioselective Biginelli reaction. This method synthesized a series of novel tetrahydropyrimidines efficiently (Harikrishnan, Rajesh, Perumal, & Almansour, 2013).

Reactions and Synthesis

Kappe and Roschger (1989) investigated various reactions of 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid derivatives, studying the site of methylation and acylation, synthesis of thiazines, and formation of indeno[1,2-d]pyrimidines, which highlighted the compound's versatility in chemical synthesis (Kappe & Roschger, 1989).

Reaction Pathway Analysis

Fesenko et al. (2010) explored the dramatic effects of thiophenol on the reaction pathway of ethyl 4-chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, revealing insights into ring expansion versus nucleophilic substitution reactions (Fesenko, Trafimova, Cheshkov, & Shutalev, 2010).

Aza-Wittig Reaction

Lebed' et al. (2009) reported the formation of imidazo[1,5-c]pyrimidine derivatives using ethyl 2-oxo-6-[(triphenyl-λ5-phosphanylidene)aminomethyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylates in an aza-Wittig reaction followed by intramolecular cyclization (Lebed', Kos, Polovinko, Tolmachev, & Vovk, 2009).

Crystal Structure Analysis

The crystal structures of various derivatives of ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate have been determined, providing valuable insights into the molecular and conformational properties of these compounds (Kurbanova, Kurbanov, Askerov, Allakhverdiev, Khrustalev, & Magerramov, 2009).

Ionic Liquid Mediated Synthesis

Nikalje et al. (2017) utilized ionic liquids in the synthesis of novel chromone-pyrimidine coupled derivatives, highlighting the compound's role in creating biologically active substances (Nikalje, Tiwari, Seijas Vazquez, & Vázquez-Tato, 2017).

Thermodynamic Properties

Klachko et al. (2020) investigated the combustion energies and thermodynamic properties of ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate and its derivatives, crucial for understanding its stability and reactivity (Klachko, Matiychuk, Sobechko, Serheyev, & Tishchenko, 2020).

Safety And Hazards

This compound may cause skin and eye irritation . Therefore, it is recommended to wear protective gloves, eye protection, and face protection when handling it . If it comes into contact with the skin or eyes, it should be washed off with plenty of soap and water .

properties

IUPAC Name

ethyl 2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3/c1-2-12-6(10)5-3-8-7(11)9-4-5/h3H,2,4H2,1H3,(H2,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYEUWQNJWMPQAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC(=O)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60445635
Record name Ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60445635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

CAS RN

33458-27-4
Record name Ethyl 1,2,3,4-tetrahydro-2-oxo-5-pyrimidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33458-27-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60445635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Reactant of Route 6
Ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Citations

For This Compound
9
Citations
K Singh, R Chopra - European Journal of Organic Chemistry, 2013 - Wiley Online Library
The incorporation of alkyl as well as phenyl groups at C‐4, a key position of 2‐oxo‐1,2,3,4‐tetrahydropyrimidine‐5‐carboxylates, responsible for antagonist/agonist switching of the …
高見沢映, 平井健太郎, 石破暉之… - Chemical and …, 1967 - jlc.jst.go.jp
Ethyl 2-thio-1, 2, 3, 4-tetrahydropyrimidine-5-carboxylate (VIII) and 2-thio-1, 2, 3, 4-tetrahydropyrimidine-5-carbonitrile (XXIII) were used for various kinds of condensation reactions. …
Number of citations: 2 jlc.jst.go.jp
TL Devale, J Parikh, P Miniyar, P Sharma… - Bioorganic …, 2017 - Elsevier
A novel series of substituted N-(2-(2,3-dioxoindolin-1-yl)acetyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide was designed, synthesized and evaluated for in vitro Reverse …
Number of citations: 40 www.sciencedirect.com
A Takamizawa, K Hirai, T Ishiba… - Chemical and …, 1967 - jstage.jst.go.jp
Chart 1. was allowed to react with ethylenedibromide to afford the bis—compound IX instead of the cyclized compound. IX exhibited NH band in infrared spectrum, acetylation of IX with …
Number of citations: 11 www.jstage.jst.go.jp
H Cho, Y Nishimura, Y Yasui, M Yamaguchi - Tetrahedron Letters, 2012 - Elsevier
Construction of a dihydropyrimidine ring was developed that involved the cyclization of 1,3-diaza-1,3-butadienes having an N-protecting group (N-Cbz, N-Boc, N-alkyl, or N-benzyl) with …
Number of citations: 9 www.sciencedirect.com
M Teleb, FX Zhang, J Huang, VM Gadotti… - Bioorganic & medicinal …, 2017 - Elsevier
Low-voltage-activated calcium channels are important regulators of neurotransmission and membrane ion conductance. A plethora of intracellular events rely on their modulation. …
Number of citations: 29 www.sciencedirect.com
M Teleb, OH Rizk, FX Zhang, FR Fronczek… - Bioorganic …, 2019 - Elsevier
New dihydropyrimidines bearing various lipophilic pharmacophores and functionalities at position 3 were designed and synthesized. The basic framework of the new compounds was …
Number of citations: 21 www.sciencedirect.com
H Cho, Y Nishimura, Y Yasui, S Kobayashi, S Yoshida… - Tetrahedron, 2011 - Elsevier
Synthesis of novel 4-unsubstituted dihydropyrimidines (DPs) was performed. Subsequently, a variety of 4-unsubstituted 1,4(3,4)-DPs with amino moieties at position-2 were obtained in …
Number of citations: 36 www.sciencedirect.com
C Zhao, YH Choi, DB Khadka, Y Jin, KY Lee… - Bioorganic & Medicinal …, 2016 - Elsevier
Several androgen receptor (AR) antagonists are clinically prescribed to treat prostate cancer. Unfortunately, many patients become resistant to the existing AR antagonists. To overcome …
Number of citations: 7 www.sciencedirect.com

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